molecular formula C17H25Cl2N3O2 B5035797 N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide

N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide

Cat. No. B5035797
M. Wt: 374.3 g/mol
InChI Key: FOSCWPSGQXYLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and is primarily used as an inhibitor of the protein kinase C (PKC) family.

Mechanism of Action

The mechanism of action of DPA involves the inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide activity by binding to the regulatory domain of the enzyme. This binding prevents the activation of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by DPA has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA are primarily attributed to its inhibitory activity against N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide. The inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by DPA has been shown to reduce cell proliferation, induce apoptosis, and inhibit angiogenesis. DPA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA in lab experiments is its specificity towards N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide inhibition. DPA has been shown to selectively inhibit N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide activity without affecting other signaling pathways. However, one of the limitations of using DPA is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

The use of DPA in scientific research is still in its early stages, and several future directions can be explored. One of the future directions is the development of more potent and selective N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide inhibitors based on the structure of DPA. Another future direction is the investigation of the therapeutic potential of DPA in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the use of DPA in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
In conclusion, DPA is a promising chemical compound that has been widely used in scientific research due to its inhibitory activity against N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide. The use of DPA in various disease models has shown promising results, and several future directions can be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of DPA involves the reaction between 3,4-dichloroaniline and N,N-dipropyl-1,3-propanediamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of DPA has been extensively studied, and various modifications have been proposed to optimize the reaction conditions.

Scientific Research Applications

DPA has been used in several scientific research studies due to its inhibitory activity against N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide. N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide by DPA has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N-[3-(dipropylamino)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2N3O2/c1-3-9-22(10-4-2)11-5-8-20-16(23)17(24)21-13-6-7-14(18)15(19)12-13/h6-7,12H,3-5,8-11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSCWPSGQXYLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.